N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide - 2034457-69-5

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide

Catalog Number: EVT-3065600
CAS Number: 2034457-69-5
Molecular Formula: C14H19N5O3S
Molecular Weight: 337.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

  • Compound Description: This series of compounds functions as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. Researchers aimed to identify potent and selective GIRK1/2 activators by exploring a novel ether-based scaffold paired with a sulfone-based head group. []

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series, inspired by CA-4 analogues and indoles, aimed to discover tubulin polymerization inhibitors. Evaluation against HeLa, MCF-7, and HT-29 cancer cell lines revealed their antiproliferative activities. Compound 7d exhibited significant potency, inducing apoptosis, causing G2/M phase cell cycle arrest, and inhibiting tubulin polymerization similarly to colchicine. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor, exhibiting a 24-fold selectivity for Akt1 over Akt2. Developed to address the cutaneous toxicity observed with earlier Akt inhibitors, Hu7691 showed reduced keratinocyte apoptosis induction and excellent anti-cancer activity. [, ]

6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668)

  • Compound Description: This compound is a potent neutrophil elastase inhibitor. The patent application highlights the improved physical properties of the tosylate salt, suggesting potential advantages in pharmaceutical formulation and delivery. []

(S)-N-((3-(3-fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f)

  • Compound Description: This teraryl oxazolidinone compound demonstrates potent antimicrobial activity while maintaining a favorable safety profile. []

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Compound Description: Synthesized via an ambient-temperature condensation reaction, this N-pyrazolyl imine represents a novel compound with potential applications in organic synthesis or medicinal chemistry. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: This orally available, high-affinity 5-HT2A receptor antagonist exhibits potent activity on platelets and vascular smooth muscle, making it a potential candidate for arterial thrombosis treatment. [, ]

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib acts as a VEGFR-2 inhibitor, specifically designed for topical ocular delivery to treat neovascular age-related macular degeneration. It demonstrates potency and efficacy in rodent choroidal neovascularization (CNV) models with limited systemic exposure after topical ocular administration. []

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: This compound's crystal structure has been analyzed to understand its conformation and intermolecular interactions, potentially providing insights into its physicochemical properties and biological activity. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound exhibits improved AKT inhibitory activity. It has been granted a patent and is recognized for its potential therapeutic applications. [, ]

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

  • Compound Description: VU-1545 acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Researchers investigated the structural requirements for this activity by evaluating various CDPPB analogs, leading to the identification of VU-1545, which shows increased potency and affinity for the allosteric antagonist binding site. []

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole

  • Compound Description: This compound, with its determined crystal structure, reveals a specific stereochemistry classified as type E. The spatial arrangement of its pyrazole, triazole, and thiadiazole rings provides insights into its potential biological activity and interactions with target molecules. []

N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

  • Compound Description: The crystal structure of this compound reveals its participation in intricate hydrogen-bonding networks, forming chains and layers, offering insights into its solid-state packing and potential physicochemical properties. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

  • Compound Description: This group of compounds displays selective inhibition of monoamine oxidase B (MAO-B). Discovered through a high-throughput screening campaign, these compounds, particularly compound 8f, demonstrate potential for improving memory and cognition. []

Properties

CAS Number

2034457-69-5

Product Name

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide

Molecular Formula

C14H19N5O3S

Molecular Weight

337.4

InChI

InChI=1S/C14H19N5O3S/c1-18(23(3,21)22)10-14(20)16-9-12-7-13(17-19(12)2)11-5-4-6-15-8-11/h4-8H,9-10H2,1-3H3,(H,16,20)

InChI Key

MOJVCFGKSNDBAO-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)CN(C)S(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.